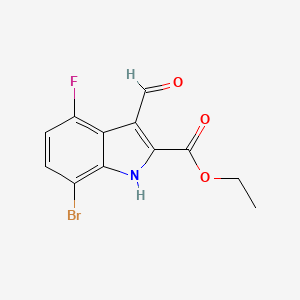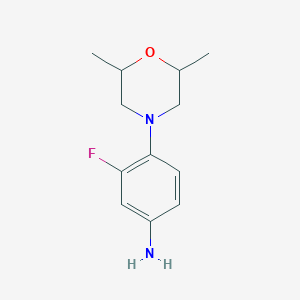
4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline
Descripción general
Descripción
4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline is a chemical compound with the molecular formula C12H18N2O . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of morpholines, which are the core structure of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline, has been extensively studied. A common method involves the reaction of 1,2-amino alcohols with α-haloacid chlorides . This process involves coupling, cyclization, and reduction reactions . The synthesis can yield various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines .Molecular Structure Analysis
The molecular structure of 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline can be analyzed using various spectroscopic techniques, including infrared absorption spectrum (IR), proton nuclear magnetic resonance (1H NMR), ultraviolet spectrum (UV), and fluorescence techniques . X-ray single crystal diffraction can also be used to determine the three-dimensional arrangement of atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving morpholines have been the subject of many studies. For instance, the synthesis of morpholines from simple amino diols by intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization has been demonstrated .Physical And Chemical Properties Analysis
4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline is a solid substance at room temperature . Its molecular weight is 206.29 .Aplicaciones Científicas De Investigación
Electrochemical Fluorination
Research has shown that compounds containing the 2,6-dimethylmorpholino group can undergo electrochemical fluorination, a process important for introducing fluorine atoms into organic molecules. This technique is relevant for synthesizing fluorinated analogs of pharmaceuticals and agrochemicals due to the unique properties that fluorine imparts to organic compounds, such as increased stability and lipophilicity (A. Takashi et al., 1998).
Fluorescent Probes and Imaging
Some studies have focused on developing novel fluorophores for bioimaging and molecular probes. For instance, the synthesis and fluorescence studies of new fluorophores have implications for enhancing the hybridization of oligodeoxyribonucleotides, indicating potential applications in genetic research and diagnostics (Shipra Singh & Ramendra K. Singh, 2007).
Molecular Structure and Vibrational Analysis
Theoretical studies on compounds structurally related to 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline have been conducted to understand their molecular structure, vibrational modes, and thermodynamic properties. These studies are crucial for designing compounds with desired physical and chemical properties, potentially leading to the development of new materials or pharmaceuticals (H. Medetalibeyoğlu et al., 2019).
Antimicrobial and Anticancer Applications
Research into the antimicrobial and anticancer potential of quinoline and aminoquinoline derivatives, which share structural motifs with 4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline, reveals the promise of these compounds in medicinal chemistry. They have been tested for their efficacy against various cancer cell lines and microbes, indicating potential applications in developing new therapeutic agents (Mutyala Veera Venkata Vara Prasad et al., 2017; Haiwen Zhang et al., 2007).
Environmental Biodegradation
Investigations into the biodegradation of fluoroaniline compounds by specific bacterial strains highlight the environmental relevance of studying the degradation pathways of fluorinated organic compounds. This research is crucial for understanding how these compounds behave in the environment and developing bioremediation strategies to mitigate pollution (Zhi-Qing Zhao et al., 2019).
Propiedades
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-8-6-15(7-9(2)16-8)12-4-3-10(14)5-11(12)13/h3-5,8-9H,6-7,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXDRQYNTAHYRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Dimethylmorpholin-4-yl)-3-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



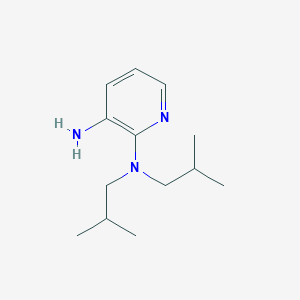
![4-(4-Methyl-1-piperazinyl)octahydrocyclopenta[c]pyrrole trihydrochloride](/img/structure/B1486325.png)
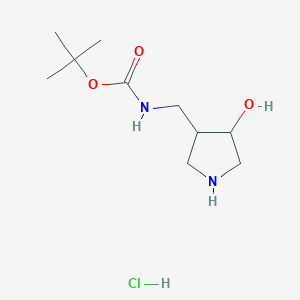
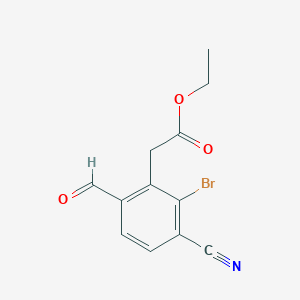
![1-[(4-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinolin-6-amine](/img/structure/B1486328.png)
![3-{[(4-Chlorophenyl)methyl]amino}benzonitrile](/img/structure/B1486330.png)
![2-chloro-N-[1-(4-chlorophenyl)propyl]acetamide](/img/structure/B1486333.png)
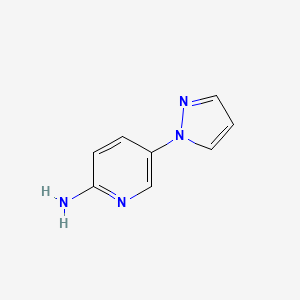
![3-[(Prop-2-en-1-ylamino)methyl]benzonitrile](/img/structure/B1486339.png)
![N-[2-(4-fluorophenyl)ethyl]-4-methylcyclohexan-1-amine](/img/structure/B1486340.png)
![1-{[(tert-Butoxycarbonyl)amino]methyl}-5-oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1486342.png)
![3-[Ethyl(methyl)amino]cyclobutanol hydrochloride](/img/structure/B1486343.png)
![Methyl 2-[(3-hydroxycyclobutyl)amino]acetate hydrochloride](/img/structure/B1486344.png)
